Acetic acid;prop-2-enylsulfanylmethanol
Description
Acetic acid-modified sludge-based biochar (ASBB) is an adsorbent synthesized from excess sludge (ES) treated with acetic acid. ES, a byproduct of wastewater treatment plants, is pyrolyzed to produce sludge-based biochar (SBB), which is further modified with acetic acid to enhance porosity and introduce carboxyl (-COOH) functional groups . ASBB exhibits superior uranium (U(VI)) adsorption capabilities, achieving 97.8% removal efficiency under optimal conditions (pH 6.0, 0.30 g/L dosage, 10 mg/L initial U(VI) concentration, 5-minute equilibrium time) . The dual modification mechanism involves:
Pore expansion, increasing surface area for physical adsorption.
Carboxyl group addition, enabling chemical coordination with U(VI) via monodentate binding .
Properties
CAS No. |
62839-38-7 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
acetic acid;prop-2-enylsulfanylmethanol |
InChI |
InChI=1S/C4H8OS.C2H4O2/c1-2-3-6-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
InChI Key |
MNXWAQUYUHXGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCSCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;prop-2-enylsulfanylmethanol typically involves the reaction of acetic acid with prop-2-enylsulfanylmethanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with prop-2-enylsulfanylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;prop-2-enylsulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;prop-2-enylsulfanylmethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;prop-2-enylsulfanylmethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Unmodified Sludge-Based Biochar (SBB)
HNO₃-Modified Biochar
Fe₃O₄-Modified SBB
Graphene Oxide (GO)-Based Adsorbents
- Surface Area : Higher SSA (~500 m²/g) than ASBB (~300 m²/g) but suffers from aggregation in aqueous solutions .
- Functional Groups : Relies on sulfonic or amine groups for U(VI) binding, which are less selective than -COOH .
Data Tables
Table 1: Comparative Adsorption Performance
| Adsorbent | U(VI) Removal (%) | Equilibrium Time (min) | Maximum Capacity (mg/g) | Key Functional Groups |
|---|---|---|---|---|
| ASBB | 97.8 | 5 | 112.4* | -COOH, -OH |
| SBB | 62.8 | 30 | 45.2 | -OH, -Si-O-Si |
| HNO₃-Modified Biochar | 85.0 | 30 | 78.5 | -NO₂, -OH |
| Fe₃O₄-Modified SBB | 90.0 | 15 | 98.7 | Fe₃O₄, -OH |
| Graphene Oxide | 95.0 | 10 | 210.0 | -SO₃H, -NH₂ |
Table 2: Surface Properties
| Adsorbent | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Adsorption Mechanism |
|---|---|---|---|
| ASBB | 300 | 0.45 | Chemisorption (-COO⁻/U(VI)) |
| SBB | 150 | 0.20 | Physisorption |
| Fe₃O₄-Modified SBB | 280 | 0.40 | Magnetism-assisted adsorption |
Research Findings and Mechanisms
- Kinetics : ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominance .
- Isotherms: Langmuir model best fits ASBB (R² = 0.98), suggesting monolayer adsorption .
- Reusability: ASBB retains 93% efficiency after 5 cycles, outperforming Fe₃O₄-SBB (75%) and HNO₃-biochar (80%) .
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